(3-Methoxybuta-1,3-dien-1-yl)benzene
Description
(3-Methoxybuta-1,3-dien-1-yl)benzene is a dienyl-substituted aromatic compound featuring a methoxy group on the third carbon of the buta-1,3-diene chain. For instance, describes derivatives like (E)-1-(buta-1,3-dien-1-yl)-3-methoxybenzene (1c), synthesized via methods involving nickel/Brønsted acid catalysis, with yields influenced by substituent position and electronic effects .
Properties
CAS No. |
74104-18-0 |
|---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-methoxybuta-1,3-dienylbenzene |
InChI |
InChI=1S/C11H12O/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-9H,1H2,2H3 |
InChI Key |
NRRQXLYOHDBBBS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxybuta-1,3-dien-1-yl)benzene typically involves the reaction of a suitable benzene derivative with a methoxy-substituted butadiene. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group.
Industrial Production Methods
Industrial production of (3-Methoxybuta-1,3-dien-1-yl)benzene may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxybuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene moiety into a more saturated hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
(3-Methoxybuta-1,3-dien-1-yl)benzene has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Methoxybuta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its reactive diene and aromatic functionalities. The compound can participate in various chemical reactions, forming covalent bonds with nucleophiles or undergoing electrophilic aromatic substitution. These interactions can modulate biological pathways and influence cellular processes.
Comparison with Similar Compounds
The following analysis compares (3-Methoxybuta-1,3-dien-1-yl)benzene with analogs from the evidence, focusing on synthesis, yields, physical properties, and spectroscopic data.
Substituent Position and Electronic Effects
Table 1: Key Properties of Selected (Buta-1,3-dien-1-yl)benzene Derivatives
Key Observations:
Synthetic Yields :
- Para-substituted derivatives (e.g., 1d, 1e) exhibit higher yields (85–90%) compared to meta-substituted analogs (41% for 1c), likely due to reduced steric hindrance and favorable electronic effects during synthesis .
- Electron-withdrawing groups (e.g., -CF₃ in 1f) result in lower yields (28%), possibly due to destabilization of intermediates or competitive side reactions .
Physical State :
- Methoxy-substituted compounds (1c, 1d) are solids, whereas halogenated (1e, 1f) and nitrile (1k) derivatives are liquids or oils, reflecting differences in intermolecular forces (e.g., dipole-dipole interactions) .
Spectroscopic Trends :
- Methoxy Groups : In 1c and 1d, the methoxy carbon resonates at δ ~160 ppm in 13C NMR, characteristic of aromatic ethers. Para-substitution (1d) upshifts aromatic protons due to stronger electron-donating effects .
- Fluorine Substituents : In 1e and 1f, 19F NMR signals at δ -112.5 and -62.3 reflect para-fluoro and trifluoromethyl environments, respectively. The -CF₃ group induces significant deshielding in adjacent carbons .
- Nitrile Groups : The -CN group in 1k produces a distinct 13C signal at δ 118.9, confirming its electron-withdrawing nature .
Structural Variants and Challenges
- Diene-Chain Substitution : describes a coumarin derivative with a 3-methylbuta-1,3-dien-1-yl group, indicating that substituents on the diene chain (e.g., methyl, methoxy) are synthetically accessible but require specialized routes .
- Steric Effects: Bulky substituents like tert-butyl (1l, 62% yield) reduce reactivity due to steric hindrance but enhance solubility in nonpolar solvents .
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